Chlorhydrate de trientine

Vue d'ensemble

Description

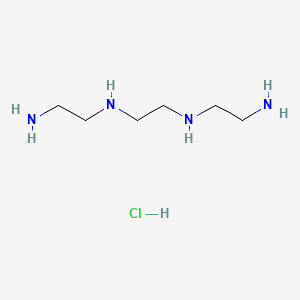

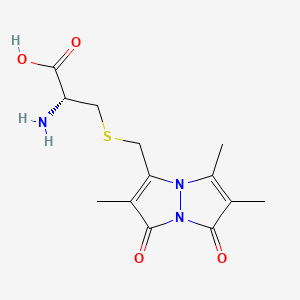

Le chlorhydrate de trientine est un agent chélateur du cuivre utilisé principalement dans le traitement de la maladie de Wilson, une maladie génétique qui conduit à une accumulation excessive de cuivre dans l'organisme. Le composé est connu chimiquement sous le nom de N,N'-bis(2-aminoéthyl)-1,2-éthanediamine dihydrochlorure. Il se présente sous la forme d'une poudre hygroscopique cristalline blanche à jaune pâle, facilement soluble dans l'eau et le méthanol, légèrement soluble dans l'éthanol et insoluble dans le chloroforme et l'éther .

Applications De Recherche Scientifique

Le chlorhydrate de trientine a une large gamme d'applications en recherche scientifique :

Mécanisme d'action

Le this compound exerce ses effets en se liant aux ions cuivre, formant un complexe stable qui est ensuite excrété de l'organisme par l'urine. Ce processus réduit la charge globale de cuivre dans l'organisme, ce qui est particulièrement bénéfique pour les patients atteints de la maladie de Wilson. Le mécanisme du composé implique la chélation sélective des ions cuivre, empêchant leur absorption et favorisant leur élimination .

Mécanisme D'action

Target of Action

Trientine hydrochloride, also known as triethylenetetramine (TETA), is a potent and selective copper (II)-selective chelator . It primarily targets copper ions in the body, which play a crucial role in various biochemical processes.

Mode of Action

Trientine hydrochloride works by binding to excess copper in the body, forming a stable complex . This complex is then eliminated from the body through urinary excretion . By reducing the body’s copper levels, trientine hydrochloride can help manage conditions like Wilson’s disease, where copper accumulation in tissues leads to various health problems .

Biochemical Pathways

By chelating copper, trientine hydrochloride can prevent the oxidative stress and antioxidant inhibition caused by unbound or loosely bound copper II ions . It may also modulate inflammatory signaling pathways such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and calcineurin–nuclear factor of activated T cells (NFAT) signaling pathways or nucleotide-binding domain leucine-rich repeat family pyrin domain containing receptor 3 (NLRP3) inflammasome .

Pharmacokinetics

A study comparing the pharmacokinetics of two different oral formulations of trientine (TETA 4HCl tablets vs TETA 2HCl capsules) in healthy adult subjects found that the rate (maximum plasma concentration [Cmax]) and extent (area under the plasma concentration-time curve from time zero to infinity [AUC 0–∞]) of absorption of trientine were greater for TETA 4HCl than for the TETA 2HCl formulation . The median time to reach maximum plasma concentration (Tmax) was 2.00 h (TETA 4HCl) and 3.00 h (TETA 2HCl) . Both formulations presented a similar terminal elimination rate (λz) and a similar terminal half-life (t½) for trientine .

Result of Action

The primary result of trientine hydrochloride’s action is the reduction of excess body copper storage, which can ameliorate symptoms of Wilson’s disease . In addition, trientine hydrochloride has been associated with reduced left ventricular hypertrophy (LVH) and fibrosis, and improved mitochondrial function and energy metabolism in preclinical and clinical studies in diabetes .

Action Environment

The action of trientine hydrochloride can be influenced by various environmental factors. For instance, it should be administered orally on an empty stomach, at least 1 hour before or 2 hours after meals, and at least 1 hour apart from any other drug, food, or milk . This is to ensure optimal absorption and efficacy. Furthermore, the drug should be used only in a well-ventilated area, and exposure to the capsule contents should be avoided .

Analyse Biochimique

Biochemical Properties

Trientine hydrochloride plays a significant role in biochemical reactions, particularly in the chelation of copper. It binds to copper, facilitating its removal from the body . This interaction with copper is crucial in the management of Wilson’s disease, where copper accumulation is a primary concern .

Cellular Effects

Trientine hydrochloride has been observed to have various effects on cells. In patients with heart failure with reduced ejection fraction (HFrEF), the addition of trientine hydrochloride to usual care was well-tolerated . It has also been associated with reduced left ventricular hypertrophy (LVH) and fibrosis, and improved mitochondrial function and energy metabolism in patients with hypertrophic cardiomyopathy .

Molecular Mechanism

The molecular mechanism of action of trientine hydrochloride primarily involves its chelating properties. As a copper (II)-selective chelator, it binds to copper ions, forming a stable complex that is then excreted from the body . This helps to reduce the high copper levels seen in conditions like Wilson’s disease .

Temporal Effects in Laboratory Settings

The effects of trientine hydrochloride over time in laboratory settings have been studied. For instance, in the TRACER-HF trial, the 300 mg dose of the oral copper chelator considerably reduced NT-proBNP at four and eight weeks .

Metabolic Pathways

Trientine hydrochloride is involved in the metabolic pathway related to copper homeostasis. By chelating copper, it aids in the excretion of excess copper from the body .

Transport and Distribution

While specific information on the transport and distribution of trientine hydrochloride within cells and tissues is limited, it is known that after oral administration, it is absorbed and distributed in the body where it binds to copper and facilitates its removal .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le chlorhydrate de trientine peut être synthétisé par réaction de la triéthylènetétramine avec de l'acide chlorhydrique en milieu aqueux. Le procédé implique la protection de la triéthylènetétramine, puis sa réaction avec de l'acide chlorhydrique pour donner le sel dihydrochlorure correspondant .

Méthodes de production industrielle

La production industrielle du this compound implique des voies de synthèse similaires, mais à plus grande échelle. Le processus exige un contrôle précis des conditions de réaction afin de garantir la pureté et le rendement souhaités du produit final. Le composé est généralement emballé et stocké sous gaz inerte dans des récipients étanches, résistants à la lumière et réfrigérés pour maintenir sa stabilité .

Analyse Des Réactions Chimiques

Types de réactions

Le chlorhydrate de trientine subit diverses réactions chimiques, notamment la chélation, où il forme des complexes stables avec des ions métalliques tels que le cuivre. Ce processus de chélation est crucial pour son utilisation thérapeutique dans l'élimination de l'excès de cuivre de l'organisme .

Réactifs et conditions courants

La réaction de chélation implique généralement le this compound et des ions cuivre dans des conditions physiologiques. Le composé peut également réagir avec d'autres ions métalliques, tels que le zinc et le fer, bien que son affinité pour le cuivre soit significativement plus élevée .

Principaux produits formés

Le principal produit formé par la réaction du this compound avec des ions cuivre est un complexe cuivre-trientine stable, qui est ensuite excrété de l'organisme par l'urine .

Comparaison Avec Des Composés Similaires

Composés similaires

Pénicillamine : Un autre agent chélateur du cuivre utilisé dans le traitement de la maladie de Wilson.

Unicité

Le this compound est unique en raison de sa haute sélectivité pour les ions cuivre et de sa capacité à former des complexes stables qui sont facilement excrétés de l'organisme. Cette sélectivité le rend particulièrement efficace dans le traitement de maladies telles que la maladie de Wilson, où l'accumulation de cuivre est un problème important .

Propriétés

IUPAC Name |

N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H18N4.2ClH/c7-1-3-9-5-6-10-4-2-8;;/h9-10H,1-8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYHIICXRPHEJKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNCCNCCN)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H20Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2057863 | |

| Record name | Trientine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38260-01-4 | |

| Record name | Trientine hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038260014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trientine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIENTINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HC3NX54582 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2S)-3,3-dimethylbutan-2-yl]-2-phenyl-3-[(4-piperidin-1-ylpiperidin-1-yl)methyl]quinoline-4-carboxamide](/img/structure/B1681498.png)

![Benzamide, 3,4-dichloro-N-[(3S)-1-[[4-[3-(dimethylamino)propoxy]phenyl]methyl]-3-pyrrolidinyl]-](/img/structure/B1681500.png)

![(6aS,6bS,10R,10aR,11aS,11bR)-10,11b-dimethyl-1,2,5,6,6a,6b,7,8,10,10a,11,11a-dodecahydrobenzo[a]fluorene-3,9-dione](/img/structure/B1681509.png)

![[(2S)-1-[[1-[[(3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl] morpholine-4-carboxylate](/img/structure/B1681510.png)

![3-[3-(dimethylamino)propyl]-3-(3-methoxyphenyl)-4,4-dimethylpiperidine-2,6-dione;hydrochloride](/img/structure/B1681511.png)